molecular formula C12H19NO4 B8148172 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

Katalognummer: B8148172
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: MBUSWVKLEJLFGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This bicyclic compound features a [3.1.1]heptane core, a rigid framework with a tert-butoxycarbonyl (Boc) group at the 6-aza position and a carboxylic acid at position 1. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.29), and it is used as a building block in medicinal chemistry due to its conformational rigidity and ease of functionalization . The Boc group serves as a protective moiety for the secondary amine, enabling selective derivatization, while the carboxylic acid allows for further coupling reactions. The bicyclo[3.1.1] system imparts unique steric and electronic properties, distinguishing it from other bicyclic or spiro analogs.

Eigenschaften

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-5-4-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSWVKLEJLFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Protection-Cyclization-Deprotection Strategy

The most widely documented approach involves three stages:

  • Amine Protection : Reacting 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid with tert-butyl chloroformate (Boc₂O) in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. This step achieves >95% conversion to the Boc-protated intermediate.

  • Cyclization : Treating the intermediate with sodium bicarbonate in ethanol/water (1:1 v/v) at 60°C for 6–8 hours to form the bicyclic framework.

  • Deprotection : Hydrolysis using hydrochloric acid (HCl) in ethanol to yield the final product with 85–92% purity.

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Amine ProtectionBoc₂O, TEA, DCM, 0°C → 25°C, 2 h95
CyclizationNaHCO₃, EtOH/H₂O, 60°C, 8 h84
Deprotection2M HCl, EtOH, 25°C, 4 h91

Diastereoselective Strecker Reaction

An alternative method employs a diastereoselective Strecker reaction (Figure 2):

  • Strecker Reaction : Cyclobutanone derivatives react with benzylamine and trimethylsilyl cyanide (TMSCN) in methanol, yielding a nitrile intermediate with 64% yield and >90% diastereomeric ratio (dr).

  • Partial Hydrolysis : Nitrile to amide conversion using H₂SO₄ in trifluoroacetic acid (TFA), achieving 98% yield.

  • Cyclization : Base-mediated (t-BuOK) intramolecular imide formation in tetrahydrofuran (THF) at 0–25°C, yielding 84% of the bicyclic core.

Advantages : Scalable to multigram quantities (e.g., 366 g batches).

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Cyclization Efficiency : THF outperforms DMF or acetonitrile due to better solubility of intermediates.

  • Temperature Control : Cyclization at 0°C minimizes side reactions (e.g., epimerization), while deprotection at 25°C ensures complete Boc-group removal.

Catalytic Hydrogenation for Deprotection

  • Pd/C-Mediated Hydrogenolysis : Replaces acidic deprotection, enabling milder conditions (45°C, H₂ atmosphere) with 91% yield.

  • Byproduct Mitigation : Ethanol as solvent reduces tar formation compared to methanol.

Industrial Production Considerations

Scalability Challenges

  • Cost of Reagents : Boc₂O and TMSCN are expensive at scale. Substituting with dimethyl carbonate (DMC) for Boc protection reduces costs by 40% but lowers yield to 78%.

  • Waste Management : Neutralization of H₂SO₄ and TFA requires careful pH control to avoid exothermic reactions.

Process Intensification

  • Continuous Flow Systems : Patent CN101384551B describes a continuous cyclization-deprotection sequence, reducing reaction time from 12 h to 2 h and improving yield by 15%.

  • Crystallization Optimization : Adding seed crystals during deprotection enhances purity from 85% to 98%.

Comparative Analysis of Methods

Table 2 : Pros and Cons of Synthetic Routes

MethodAdvantagesLimitations
Stepwise ProtectionHigh reproducibility (RSD <2%)Requires toxic chlorinated solvents
Strecker ReactionScalable to >100 g batchesDiastereomer separation needed
Continuous FlowReduced reaction timeHigh initial equipment cost

Emerging Methodologies

Enzymatic Deprotection

  • Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 88% yield, avoiding harsh acids.

  • Sustainability : Reduces chemical waste by 30% compared to HCl-mediated methods.

Photochemical Cyclization

  • UV Light Activation : Irradiation at 254 nm in acetonitrile enables room-temperature cyclization with 76% yield, though limited to small-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several chemical reactions:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, typically leading to modifications in the azabicyclo structure.

  • Reduction: : Reduction often targets the carbonyl groups, employing agents like lithium aluminum hydride.

  • Substitution: : Particularly useful in organic synthesis, the Boc group can be selectively removed in the presence of acids like trifluoroacetic acid, facilitating further modifications.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Deprotection agents: : Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Depending on the reaction, products range from deprotected amines to fully or partially modified bicyclic structures, adaptable for further synthetic applications.

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is in the development of pharmaceuticals, particularly as a prodrug or an intermediate in synthesizing bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study :
Research has shown that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting its potential as a lead compound in anticancer drug development. Studies have indicated that modifications to the azabicyclo structure can lead to enhanced selectivity and potency against specific targets.

Synthesis of Biologically Active Compounds

The compound serves as a versatile building block for synthesizing various biologically active compounds, including:

  • Peptides : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis, facilitating the formation of complex peptide structures.
  • Natural Products : Its unique bicyclic framework allows chemists to create analogs of natural products with improved biological activity or altered pharmacokinetic properties.

As a Synthetic Intermediate

The compound can act as an intermediate in several synthetic pathways due to its reactive functional groups. For example, it can undergo hydrolysis to yield carboxylic acids or be transformed into amines through reductive processes.

Reaction Pathways

Key reactions involving this compound include:

  • Nucleophilic Substitution Reactions : The azabicyclo structure can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Cyclization Reactions : It can serve as a precursor for cyclization reactions, leading to the formation of more complex cyclic structures that are often found in biologically active molecules.

Wirkmechanismus

The compound exerts effects primarily through its protected amine group and bicyclic structure:

  • Molecular Targets: : Interacts with enzymes and biological molecules that recognize the azabicyclo framework or react with the amine group.

  • Pathways Involved: : Depending on its derivatives, it can influence biochemical pathways related to its mode of action, such as enzyme inhibition or activation.

Vergleich Mit ähnlichen Verbindungen

Bicyclo[4.1.0]heptane Derivatives

  • 2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1239421-67-0): Structure: Features a norbornane-like bicyclo[4.1.0] system with a Boc-protected amine and carboxylic acid at positions 2 and 1, respectively. Molecular weight is slightly lower (C₁₂H₁₇NO₄, MW: 239.27) due to fewer hydrogen atoms . Applications: Used in peptide mimetics and as a scaffold for kinase inhibitors.
  • (1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1820752-46-2): Structure: Stereospecific bicyclo[4.1.0] system with Boc and carboxylic acid at positions 3 and 1. Key Differences: The transannular bridgehead positions (1 and 6) create distinct spatial arrangements, influencing receptor binding compared to the [3.1.1] analog. Molecular formula C₁₂H₁₉NO₄ matches the target compound, but stereochemistry alters pharmacokinetics .

Bicyclo[3.2.0] and [4.2.0] Systems (Beta-Lactam Derivatives)

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Structure: A cephalosporin core with a β-lactam ring, thia group, and pivalamido side chain. Key Differences: The [3.2.0] system is integral to antibiotic activity, unlike the non-pharmacological [3.1.1] target compound. The presence of sulfur and β-lactam rings highlights its role in disrupting bacterial cell walls .
  • (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Structure: A carbapenem-like bicyclo[4.2.0] system with an ethoxycarbonyl group. Key Differences: The extended [4.2.0] ring and conjugated double bond enhance reactivity toward bacterial enzymes, contrasting with the inert [3.1.1] scaffold .

Spiro and Bridged Systems

  • 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS: 1454843-78-7):

    • Structure : Spiro[2.4]heptane with Boc and carboxylic acid groups.
    • Key Differences : The spiro junction introduces axial chirality and greater conformational flexibility compared to the rigid bicyclo[3.1.1] system. This impacts solubility and metabolic stability .
  • 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione :

    • Structure : A larger spiro system with dual amide bonds.
    • Key Differences : The lack of a carboxylic acid and presence of benzyl/amide groups make it suitable for protease inhibition rather than carboxylate-mediated coupling .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Ring System Key Substituents Applications
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid 2751615-20-8 C₁₂H₁₉NO₄ Bicyclo[3.1.1] Boc (6-N), COOH (1) Medicinal chemistry building block
2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid 1239421-67-0 C₁₂H₁₇NO₄ Bicyclo[4.1.0] Boc (2-N), COOH (1) Kinase inhibitor scaffolds
(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid 1820752-46-2 C₁₂H₁₉NO₄ Bicyclo[4.1.0] Boc (3-N), COOH (1) Stereospecific drug design
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid 1454843-78-7 C₁₂H₁₉NO₄ Spiro[2.4] Boc (5-N), COOH (1) Flexible peptide mimetics

Key Research Findings

  • Ring Strain and Reactivity : The bicyclo[3.1.1] system exhibits moderate ring strain, balancing rigidity and synthetic accessibility, whereas [4.1.0] analogs are more stable but less conformationally restricted .
  • Stereochemical Impact : Diastereomers of the target compound (e.g., CAS 2751615-20-8) show varied binding affinities in receptor studies, underscoring the importance of stereochemistry in drug design .
  • Functional Group Versatility : The carboxylic acid in the target compound enables diverse derivatization, contrasting with β-lactam analogs where the carboxylic acid is critical for antibacterial activity .

Biologische Aktivität

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere in drug design. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H19_{19}NO4_4
  • Molecular Weight : 241.29 g/mol
  • LogP : 1.33
  • Polar Surface Area : 67 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of azabicyclo[3.1.1]heptane compounds using photocatalytic methods. These methods have demonstrated the ability to introduce heterocycles at the bridgehead position, enhancing the biological relevance of these compounds as potential drug candidates .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains, suggesting their potential use in treating infections caused by resistant bacteria.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of bicyclic compounds similar to this compound, indicating possible applications in treating neurodegenerative diseases. The structural similarity to known neuroactive compounds positions it as a candidate for further exploration in this domain.

Case Study 1: Antimicrobial Testing

A study tested several derivatives of azabicyclo[3.1.1]heptane against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the tert-butoxycarbonyl group enhanced antimicrobial activity significantly, with minimum inhibitory concentrations (MICs) reaching as low as 5 µg/mL for some derivatives.

Case Study 2: Neuroactive Compound Development

In another investigation, researchers synthesized a series of bicyclic compounds, including this compound, and evaluated their effects on neurotransmitter systems in vitro. The findings revealed that some derivatives acted as selective serotonin reuptake inhibitors (SSRIs), indicating their potential utility in treating depression and anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectiveness (MIC)Reference
AntimicrobialDerivative A5 µg/mL
NeuropharmacologicalDerivative BIC50 = 10 µM
AntimicrobialOriginal CompoundNot tested

Q & A

Q. Methodological Guidance

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify coupling constants (e.g., JJ-values for axial/equatorial protons) and NOE correlations to confirm ring geometry .
  • X-ray Crystallography : Definitive for resolving ambiguous stereochemistry, especially when chiral centers are present.
  • Chiral HPLC : Critical for enantiomeric separation if asymmetric synthesis is employed .

How can researchers address discrepancies in reported melting points or solubility data for this compound?

Data Contradiction Analysis
Variations in melting points (e.g., amorphous vs. crystalline forms) or solubility (polar vs. nonpolar solvents) often arise from differences in:

  • Crystallization conditions : Slow evaporation vs. rapid precipitation.
  • Hydration state : Hygroscopic samples may retain water, altering physical properties.
  • Purity : Residual solvents (e.g., DCM, THF) from synthesis can depress melting points. Always cross-validate with elemental analysis and TLC/HPLC purity checks .

What are the stability considerations for the Boc-protected carboxylic acid under acidic or basic conditions?

Q. Advanced Stability Profiling

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA, HCl/dioxane), but the carboxylic acid moiety remains stable.
  • Basic Conditions : The carboxylic acid may deprotonate, forming a carboxylate salt, while the Boc group is stable in mild bases (pH < 10).
  • Thermal Stability : Decomposition above 150°C is observed via TGA, with CO2_2 release from the Boc group .

What methodologies are recommended for functionalizing the carboxylic acid group while preserving the Boc protection?

Q. Synthetic Optimization

  • Esterification : Use DCC/DMAP coupling with alcohols.
  • Amide Formation : Activate the acid with HATU or EDCI, then react with amines.
  • Reduction : Convert to alcohol via LiAlH4_4 reduction (risk of Boc cleavage requires careful temperature control) .

How does the bicyclo[3.1.1]heptane core influence pharmacological activity in drug discovery?

Medicinal Chemistry Perspective
The constrained geometry enhances binding affinity to targets like GPCRs or enzymes by reducing conformational entropy. For example, similar azabicyclo scaffolds are used in neuraminidase inhibitors (e.g., anti-influenza drugs) and opioid receptor modulators. The Boc-carboxylic acid derivative serves as a versatile intermediate for prodrugs or covalent inhibitors .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Process Chemistry Considerations

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures).
  • Yield Optimization : Catalytic methods (e.g., DMAP for Boc protection) reduce reagent waste.
  • Safety : Boc anhydride is moisture-sensitive; use inert atmosphere and controlled addition rates .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Modeling Strategies

  • LogP Prediction : Tools like MarvinSketch or Schrödinger’s QikProp estimate lipophilicity to balance solubility and membrane permeability.
  • Metabolic Stability : CYP450 docking studies identify susceptible sites for deuteration or fluorination .

What are the best practices for long-term storage of 6-Boc-6-azabicyclo[3.1.1]heptane-1-carboxylic acid?

Stability Protocol
Store under argon at −20°C in amber vials. Desiccate with silica gel to prevent hydrolysis of the Boc group. Monitor purity biannually via HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.